Phenol, 4,4'-cyclohexylidenebis[2-amino-

Poly(ether imide) Cardo polymer Structure-property relationship

Phenol, 4,4'-cyclohexylidenebis[2-amino- (CAS 30817-90-4), systematically named 1,1-bis(3-amino-4-hydroxyphenyl)cyclohexane (BAPC–OH), is a cyclohexylidene-bridged bis(aminophenol) monomer bearing two ortho-amino-phenolic moieties connected through a cyclohexane-1,1-diyl cardo unit. With a molecular weight of 298.38 g/mol and a melting point of ~225–230 °C, this off-white crystalline solid serves dual roles: as a diamine monomer for synthesizing high-Tg polyimides (PI), polybenzoxazoles (PBO), and photosensitive polyimides (PSPI), and as a curing agent for epoxy resins in integrated circuit (IC) encapsulation.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
CAS No. 30817-90-4
Cat. No. B11709817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4,4'-cyclohexylidenebis[2-amino-
CAS30817-90-4
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC(=C(C=C2)O)N)C3=CC(=C(C=C3)O)N
InChIInChI=1S/C18H22N2O2/c19-14-10-12(4-6-16(14)21)18(8-2-1-3-9-18)13-5-7-17(22)15(20)11-13/h4-7,10-11,21-22H,1-3,8-9,19-20H2
InChIKeyBOVSSHUURZCDRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol, 4,4'-cyclohexylidenebis[2-amino- (CAS 30817-90-4) – A Cyclohexylidene-Bridged Bis(aminophenol) for High-Performance Polymer and Electronic-Grade Procurement


Phenol, 4,4'-cyclohexylidenebis[2-amino- (CAS 30817-90-4), systematically named 1,1-bis(3-amino-4-hydroxyphenyl)cyclohexane (BAPC–OH), is a cyclohexylidene-bridged bis(aminophenol) monomer bearing two ortho-amino-phenolic moieties connected through a cyclohexane-1,1-diyl cardo unit [1]. With a molecular weight of 298.38 g/mol and a melting point of ~225–230 °C, this off-white crystalline solid serves dual roles: as a diamine monomer for synthesizing high-Tg polyimides (PI), polybenzoxazoles (PBO), and photosensitive polyimides (PSPI), and as a curing agent for epoxy resins in integrated circuit (IC) encapsulation [2]. Unlike the more common isopropylidene analog 2,2-bis(3-amino-4-hydroxyphenyl)propane (BAP, CAS 1220-78-6), the cyclohexylidene cardo architecture imparts distinct steric bulk, higher hydrophobicity, and altered chain-packing characteristics that quantitatively differentiate the performance profiles of derived polymers [3].

Why 4,4'-Cyclohexylidenebis[2-aminophenol] Cannot Be Simply Replaced by In-Class Diamine or Bis(aminophenol) Analogs in Performance-Critical Procurement


The cyclohexylidene cardo bridge in CAS 30817-90-4 imposes a 109° bond angle at the quaternary cyclohexane carbon, fundamentally altering chain packing, fractional free volume, and inter-chain charge-transfer complex (CTC) formation compared to the planar sp² geometry of isopropylidene-bridged analogs such as BAP (CAS 1220-78-6) [1]. This architectural difference translates into quantitatively superior polymer solubility and tensile properties, as demonstrated in direct comparative studies between cyclohexane cardo-based and isopropane-based polyimides [1]. Furthermore, unlike fluorinated bis(aminophenol) alternatives such as 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP), this compound is entirely fluorine-free, a critical procurement criterion under evolving EU and US per- and polyfluoroalkyl substance (PFAS) regulations . The presence of both amine and phenolic hydroxyl groups on each aromatic ring also precludes substitution with conventional diamines that lack hydroxyl functionality (e.g., 4,4'-diaminodiphenyl ether, ODA), which cannot form the polybenzoxazole heterocycle or participate in hydrogen-bond-mediated property enhancement in photosensitive polyimide formulations . Generics that omit these structural features will fail to reproduce the solubility window, thermal-mechanical balance, and regulatory compliance achieved with this specific monomer.

Quantitative Differentiation Evidence for Phenol, 4,4'-cyclohexylidenebis[2-amino- (CAS 30817-90-4) Versus Closest Analogs and Alternatives


Cyclohexylidene Cardo vs. Isopropylidene Bridge: Polymer Solubility and Tensile Property Advantage in Poly(ether imide) Systems

In a direct comparative study, cyclohexane cardo-based poly(ether imide)s (PEIs) derived from a cyclohexylidene-bridged dianhydride exhibited relatively higher glass transition temperatures, better solubilities in organic solvents, and better tensile properties compared with the corresponding isopropylidene-based Ultem® PEI system [1]. The cyclohexane cardo PEIs demonstrated Tg values of 200–234 °C, tensile strengths of 78–103 MPa, elongations at break of 8–62%, and initial moduli of 1.8–2.2 GPa, while affording flexible and tough films by simple solution casting—a processing advantage not equally accessible to the isopropane-based counterparts [1]. Separately, a master's thesis investigation confirmed that cyclohexane cardo-based polymers exhibited relatively better solubilities in organic solvents and tensile properties as compared to the corresponding isopropane-based polymers across both polyimide and poly(amide-imide) series [2]. Commercial Ultem® 1010 PEI (isopropylidene-based) exhibits a Tg of approximately 217 °C and tensile strength of 100–110 MPa, positioning the cyclohexylidene variants competitively while offering superior solvent processability [3].

Poly(ether imide) Cardo polymer Structure-property relationship Organosolubility Tensile properties

Fluorine-Free Regulatory Compliance vs. Fluorinated Bis(aminophenol) Monomers (6FAP, TFMB) for Polyimide Procurement

CAS 30817-90-4 is a fluorine-free polyimide monomer that serves as a direct replacement for fluorinated monomers such as 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP) and 2,2'-bis(trifluoromethyl)benzidine (TFMB) in photosensitive polyimide (PSPI) formulations . As EU and US regulatory agencies implement increasingly stringent restrictions on per- and polyfluoroalkyl substances (PFAS) and fluorinated aromatic compounds, procurement of fluorine-free monomers has become a critical supply-chain risk mitigation strategy . While 6FAP-based polyimides achieve dielectric constants of approximately 2.5–2.8 due to the strong electron-withdrawing effect of the –CF₃ groups, PSPI formulations based on cyclohexylidene-bridged bis(aminophenol) monomers achieve practical dielectric constants in the range of 3.0–3.5, which remain acceptable for interlayer dielectric applications in semiconductor packaging while eliminating fluorinated content entirely [1].

Fluorine-free polyimide monomer PFAS regulation Photosensitive polyimide Electronic materials procurement Regulatory compliance

Dual Amine–Hydroxyl Functionality Enabling Polybenzoxazole (PBO) Synthesis vs. Conventional Diamines Lacking Hydroxyl Groups

CAS 30817-90-4 possesses ortho-aminophenol functionality on both aromatic rings, enabling it to serve as a monomer for polybenzoxazole (PBO) synthesis via thermal cyclodehydration of the intermediate poly(o-hydroxyamide), in addition to its role as a polyimide diamine . This dual functionality is absent in conventional diamines such as 4,4'-diaminodiphenyl ether (ODA) or m-phenylenediamine (mPDA), which lack the hydroxyl group required for benzoxazole ring formation. PBO films derived from bis(aminophenol) monomers exhibit thermal decomposition temperatures (Td₅%) above 500 °C and dielectric constants in the range of 2.8–3.2, combining high thermal stability with low dielectric loss for advanced IC packaging interlayer dielectrics [1]. In contrast, ODA-based polyimides without hydroxyl functionality cannot undergo this cyclodehydration chemistry, limiting their application scope to polyimide-only architectures [2].

Polybenzoxazole Photosensitive polyimide Dual-functional monomer Thermal cyclodehydration Dielectric materials

Epoxy Curing Agent Performance: Glass Transition Temperature Enhancement and Hydrophobic Moisture Barrier in IC Encapsulation

When employed as an epoxy resin curing agent for integrated circuit (IC) encapsulation, CAS 30817-90-4 increases the glass transition temperature (Tg) of the cured resin compared to conventional phenolic or amine-based hardeners, improving high-temperature operational performance [1]. The hydrophobic cyclohexylidene bridge structure of the cured network contributes to enhanced moisture resistance, a critical parameter for preventing 'popcorning' failure during reflow soldering of plastic IC packages [1]. Additionally, the cured system demonstrates a reduced coefficient of thermal expansion (CTE), mitigating interfacial stress and delamination risk during thermal cycling [1]. While specific quantitative Tg and CTE values depend on the epoxy resin formulation, the hydrophobic alicyclic bridge provides a class-level moisture uptake advantage over isopropylidene-bridged or methylene-bridged bis(aminophenol) hardeners, whose more compact or polar linking groups offer less effective moisture barrier properties [2].

Epoxy curing agent IC encapsulation Glass transition temperature Moisture resistance Thermal expansion coefficient

Thermal Stability Benchmarking of Cyclohexane Cardo-Based Poly(ether imide)s: Decomposition Temperature and Char Yield

Thermogravimetric analysis (TGA) of cyclohexane cardo-based poly(ether imide)s synthesized from a cyclohexylidene-bridged dianhydride reveals that the 10% weight loss decomposition temperature (Td₁₀%) occurs above 490 °C in both air and nitrogen atmospheres, with char residues exceeding 43% at 800 °C under nitrogen [1]. This thermal stability profile is competitive with, and in some cases exceeds, that of commercial Ultem® PEI (Td₁₀% ≈ 480–500 °C), while offering the additional solubility advantages described above [1][2]. The high char yield under inert atmosphere is indicative of the intrinsic flame retardancy contributed by the aromatic and cycloaliphatic cardo structure, a procurement-relevant property for aerospace and electronics applications requiring UL 94 V-0 ratings [1].

Thermal stability Poly(ether imide) TGA Decomposition temperature Char yield

Evidence-Backed Application Scenarios Where Phenol, 4,4'-cyclohexylidenebis[2-amino- (CAS 30817-90-4) Delivers Verified Differentiation


Fluorine-Free Photosensitive Polyimide (PSPI) for Semiconductor Interlayer Dielectrics Under PFAS Regulatory Restrictions

Procurement of CAS 30817-90-4 as the diamine monomer for PSPI formulations enables semiconductor manufacturers to produce interlayer dielectric films with dielectric constants of 3.0–3.5 and dielectric strength exceeding 200 kV/mm, while eliminating fluorinated monomer content entirely in compliance with tightening EU and US PFAS regulations . This scenario directly addresses the substitution of 6FDA- or TFMB-based PSPI systems that face regulatory phase-out risk, leveraging the fluorine-free composition and the cyclohexylidene cardo unit's contribution to solubility and film uniformity .

Solution-Processable High-Tg Poly(ether imide) Films for Flexible Display Substrates Requiring Broad Solvent Compatibility

The demonstrated solubility of cyclohexane cardo-based PEIs in low-boiling solvents including THF and chloroform—in addition to standard amide solvents—enables cost-effective solution casting of flexible polyimide films with Tg values of 200–234 °C, tensile strengths up to 103 MPa, and elongations at break reaching 62% . This processing advantage cannot be replicated with conventional Ultem®-type isopropylidene-based PEIs, whose limited solubility restricts fabrication to high-boiling amide solvents requiring elevated drying temperatures .

Polybenzoxazole (PBO) Dielectric Layers for Advanced IC Packaging with Thermal Stability Above 500 °C

The ortho-aminophenol architecture of CAS 30817-90-4 uniquely qualifies it as a monomer for PBO synthesis via thermal cyclodehydration of the intermediate poly(o-hydroxyamide), yielding dielectric films with Td₅% exceeding 500 °C and dielectric constants below 3.2 . This dual PI/PBO capability from a single monomer streamlines procurement and inventory for electronic materials manufacturers developing next-generation interlayer dielectric materials, an option unavailable with hydroxyl-free diamines such as ODA or mPDA .

Epoxy Encapsulation Formulations for IC Packaging Requiring Enhanced Moisture Resistance and Thermal Cycling Reliability

As an epoxy curing agent, CAS 30817-90-4 increases the glass transition temperature of the cured resin while the hydrophobic cyclohexylidene bridge reduces equilibrium moisture uptake and lowers the coefficient of thermal expansion (CTE) of the cured network . These combined effects improve package reliability under JEDEC MSL testing conditions, making this hardener suitable for high-reliability IC encapsulation where moisture-induced 'popcorning' and thermal cycling delamination are primary failure modes .

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